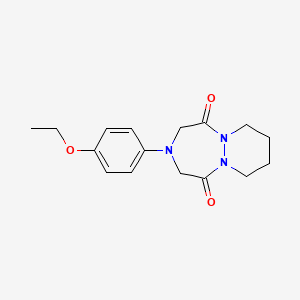![molecular formula C14H21NO3 B14459837 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde CAS No. 66091-27-8](/img/structure/B14459837.png)
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde is an organic compound with a complex structure that includes an ethyl group, a methoxyethoxy group, and an amino group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with ethylamine to form 4-ethylaminobenzaldehyde. This intermediate is then reacted with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzoic acid.
Reduction: 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the presence of the amino group may facilitate interactions with various receptors and enzymes, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{Methyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde
- 4-{Ethyl[2-(2-ethoxyethoxy)ethyl]amino}benzaldehyde
- 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}acetophenone
Uniqueness
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an aldehyde and an amino group allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
66091-27-8 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
4-[ethyl-[2-(2-methoxyethoxy)ethyl]amino]benzaldehyde |
InChI |
InChI=1S/C14H21NO3/c1-3-15(8-9-18-11-10-17-2)14-6-4-13(12-16)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Clave InChI |
UDHLJSLAUVQMPG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOCCOC)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


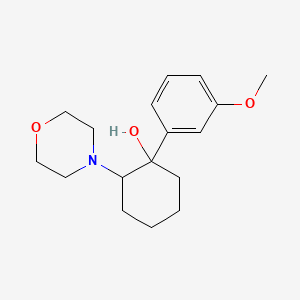
![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
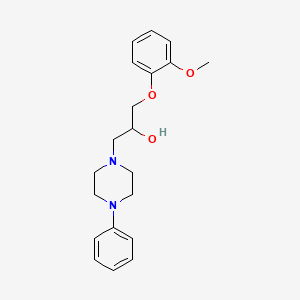
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
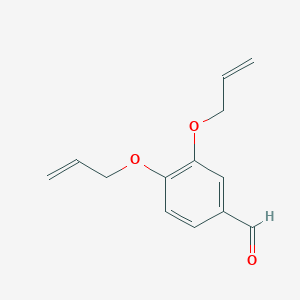
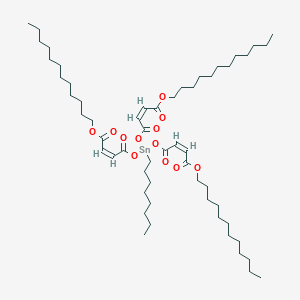
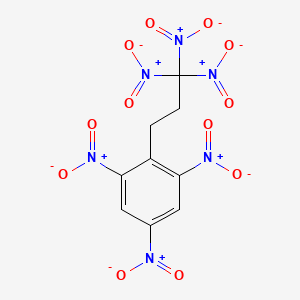
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
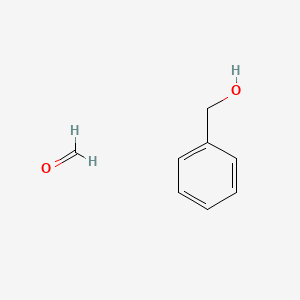
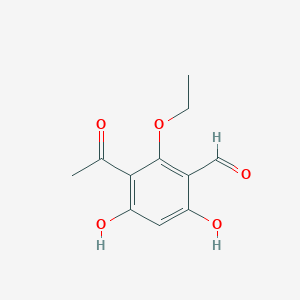
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
